2-[4-Hydroxy-4,5-dimethyl-5-(4-methylpent-3-EN-1-YL)-2-oxo-1,3-oxazolidin-3-YL]acetate
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Overview
Description
2-[4-Hydroxy-4,5-dimethyl-5-(4-methylpent-3-EN-1-YL)-2-oxo-1,3-oxazolidin-3-YL]acetate is a complex organic compound with a unique structure that includes an oxazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Hydroxy-4,5-dimethyl-5-(4-methylpent-3-EN-1-YL)-2-oxo-1,3-oxazolidin-3-YL]acetate typically involves multiple steps. One common method includes the reaction of 4-hydroxy-4,5-dimethyl-2-oxo-1,3-oxazolidine with 4-methylpent-3-en-1-yl acetate under controlled conditions. The reaction is usually carried out in the presence of a catalyst and requires precise temperature and pH control to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
2-[4-Hydroxy-4,5-dimethyl-5-(4-methylpent-3-EN-1-YL)-2-oxo-1,3-oxazolidin-3-YL]acetate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the oxazolidinone ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
2-[4-Hydroxy-4,5-dimethyl-5-(4-methylpent-3-EN-1-YL)-2-oxo-1,3-oxazolidin-3-YL]acetate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[4-Hydroxy-4,5-dimethyl-5-(4-methylpent-3-EN-1-YL)-2-oxo-1,3-oxazolidin-3-YL]acetate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- (2R,3R,4aR,5S,8aS)-2-Hydroxy-4a,5-dimethyl-3-(prop-1-en-2-yl)-1,3-oxazolidin-3-YL]acetate
- (1S,2R,4S,7R)-7-((E)-5-Hydroxy-4-methylpent-3-en-1-yl)-1,7-dimethyl-1,3-oxazolidin-3-YL]acetate
Uniqueness
What sets 2-[4-Hydroxy-4,5-dimethyl-5-(4-methylpent-3-EN-1-YL)-2-oxo-1,3-oxazolidin-3-YL]acetate apart from similar compounds is its specific structural configuration, which may confer unique biological activities and chemical reactivity. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C13H20NO5- |
---|---|
Molecular Weight |
270.30 g/mol |
IUPAC Name |
2-[4-hydroxy-4,5-dimethyl-5-(4-methylpent-3-enyl)-2-oxo-1,3-oxazolidin-3-yl]acetate |
InChI |
InChI=1S/C13H21NO5/c1-9(2)6-5-7-12(3)13(4,18)14(8-10(15)16)11(17)19-12/h6,18H,5,7-8H2,1-4H3,(H,15,16)/p-1 |
InChI Key |
WZTJSOKLVHNBIT-UHFFFAOYSA-M |
Canonical SMILES |
CC(=CCCC1(C(N(C(=O)O1)CC(=O)[O-])(C)O)C)C |
Origin of Product |
United States |
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